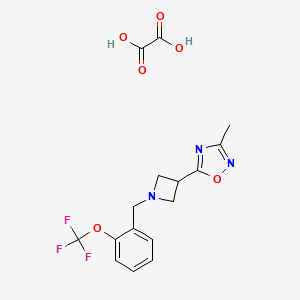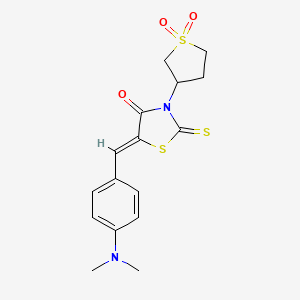
(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H18N2O3S3 and its molecular weight is 382.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related thiazolidinone derivatives involves complex chemical reactions that yield compounds with potential applications in various fields, including medicinal chemistry and materials science. These derivatives have been synthesized through reactions involving specific precursors and conditions to obtain compounds with desired properties. For instance, the synthesis of thiazolidinone derivatives has been explored for their potential in creating new pharmacological agents and materials with unique properties (Stanovnik et al., 2002). Furthermore, structural analyses, including X-ray crystallography and spectroscopic methods, have been employed to elucidate the geometrical structure of these compounds, providing insights into their potential interactions and activities (Delgado et al., 2005).
Pharmacological Applications
Thiazolidinone derivatives have been extensively studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds exhibit significant activity against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents. For example, specific thiazolidinone derivatives have demonstrated potent antimicrobial and anticancer activities, underscoring their potential in developing new treatments for infectious diseases and cancer (Deep et al., 2016). Additionally, the anti-inflammatory properties of these derivatives have been explored, suggesting their use in creating new non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).
Material Science Applications
In materials science, thiazolidinone derivatives have been investigated for their properties as corrosion inhibitors and their potential in creating new materials with specific functionalities. These compounds have shown effectiveness in protecting metals against corrosion, offering a promising approach to extending the lifespan and durability of metal-based structures (Hu et al., 2016).
Propriétés
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S3/c1-17(2)12-5-3-11(4-6-12)9-14-15(19)18(16(22)23-14)13-7-8-24(20,21)10-13/h3-6,9,13H,7-8,10H2,1-2H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKMPWJGOKKRG-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

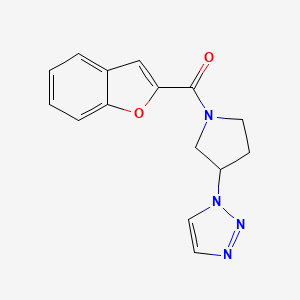

![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2394849.png)


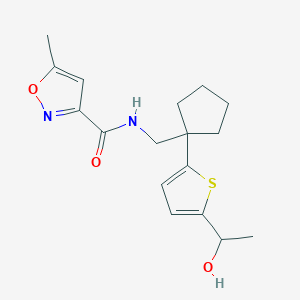
![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)
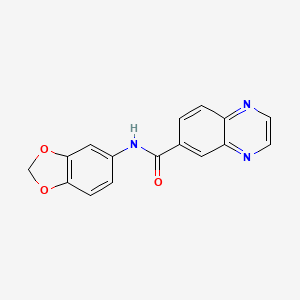
![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)
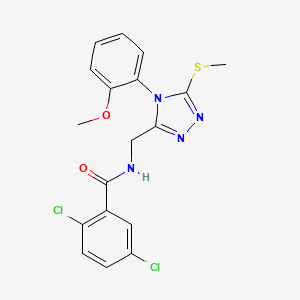
![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)
![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)
